![molecular formula C14H18N5O6PS B585655 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 152218-23-0](/img/structure/B585655.png)
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
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Description
Sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate is a useful research compound. Its molecular formula is C14H18N5O6PS and its molecular weight is 415.361. The purity is usually 95%.
BenchChem offers high-quality sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties
This compound, also known as Rp-2’-O-Monobutyryladenosine 3’,5’-cyclic monophosphorothioate, has a molecular weight of 437.3 Da . It appears as a solid and is usually stored at a temperature of -20°C . The CAS Number for this compound is 152218-23-0 .
Biological Applications
One of the main applications of Rp-2’-O-Monobutyryladenosine 3’,5’-cyclic monophosphorothioate is to eliminate the first messenger-stimulated phosphorylation by cyclic AMP-dependent protein kinase . This means it can be used in studies to understand the role of cyclic AMP-dependent protein kinase in various biological processes.
Research Use
In research, this compound is often used in experiments that require the inhibition of cyclic AMP-dependent protein kinase . The applicable concentrations of Rp-2’-O-MB-cAMPS depend on the type of biosystem, its membrane properties, and kinase content .
Safety Information
This compound is classified under Storage Class Code 11, which refers to Combustible Solids . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .
properties
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O6PS.Na/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-,26?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOXLIBSZNOQJC-LLBCGFEYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=S)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5NaO6PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
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